molecular formula C7H6BrClN2O2 B2868338 Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate CAS No. 577691-68-0

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate

Cat. No.: B2868338
CAS No.: 577691-68-0
M. Wt: 265.49
InChI Key: WRVXVTUGOFOAIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. A common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary based on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

    Methyl 5-bromo-2-chloropyridine-3-carboxylate: Similar structure but lacks the amino group.

    2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of the ester group.

    Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the bromo and amino groups.

Uniqueness: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate is unique due to the presence of multiple functional groups on the pyridine ring, which allows for diverse chemical reactivity and the potential to form a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXVTUGOFOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution methyl 6-amino-5-bromopyridine-2-carboxylate (20.04 g) in acetic acid (900 ml) was added N-chlorosuccinimide (13.96 g) and the resultant solution was heated to 120° C. for 1 hour. The solution was then evaporated and treated with excess aqueous sodium bicarbonate and extracted with dichloromethane. The organic fraction was dried and evaporated to give the product (21.98 g).
Quantity
20.04 g
Type
reactant
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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